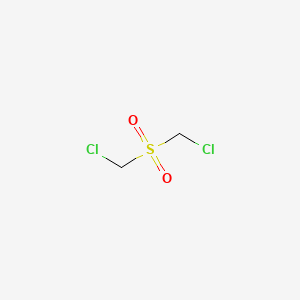

Bis(chloromethyl) sulfone

Description

Properties

IUPAC Name |

chloro(chloromethylsulfonyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2O2S/c3-1-7(5,6)2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOGKEMZXNYTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190995 | |

| Record name | Bis(chloromethyl) sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37557-97-4 | |

| Record name | Bis(chloromethyl) sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037557974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(chloromethyl) sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloro(chloromethanesulfonyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The process occurs in two reversible steps:

-

Sulfonation : Chlorobenzene reacts with sulfuric acid to form 4-chlorobenzenesulfonic acid.

-

Sulfone Formation : The sulfonic acid undergoes condensation with another chlorobenzene molecule to yield this compound.

Key parameters include:

Optimization Strategies

-

Azeotropic Distillation : Water removal via chlorobenzene recycling improves yields by shifting equilibrium.

-

Catalyst Selection : Boric acid reduces reaction time by 60% compared to uncatalyzed reactions (6 vs. 16 hours for 68% conversion).

| Parameter | Boric Acid Catalyzed | Uncatalyzed |

|---|---|---|

| Reaction Time (h) | 6 | 16 |

| Conversion (%) | 84 | 68 |

| Byproducts | <5% dichlorobenzenes | ~20% |

Reaction of Sulfur Dioxide with Formaldehyde and Hydrogen Chloride

An alternative industrial method involves the direct coupling of sulfur dioxide (SO₂), formaldehyde (CH₂O), and hydrogen chloride (HCl) under acidic conditions.

Synthetic Procedure

-

Step 1 : SO₂ gas is bubbled into a mixture of formaldehyde and HCl at 50–80°C.

-

Step 2 : Zinc chloride (ZnCl₂) catalyzes the formation of the sulfone group via electrophilic substitution.

Reaction Equation :

Scalability and Challenges

-

Yield : 70–85% in batch processes.

-

Purity Issues : Residual ZnCl₂ requires post-reaction neutralization with sodium bicarbonate (NaHCO₃).

One-Pot Synthesis Using Sulfonyl Chlorides and Phase Transfer Catalysts

A streamlined approach utilizes sulfonyl chlorides (RSO₂Cl) and bromochloromethane (CH₂BrCl) in a phase-transfer-catalyzed (PTC) system.

Protocol Overview

-

Reduction : Sulfonyl chlorides are reduced to sulfinates (RSO₂⁻) using Na₂SO₃.

-

Alkylation : CH₂BrCl reacts with sulfinates in the presence of tetrabutylammonium bromide (TBAB) as PTC.

Example :

Advantages Over Traditional Methods

Bismuth-Mediated Oxidation of Chlorobenzenesulfinates

A niche method employs bismuth tri(4-chlorobenzenesulphinate) [(ClC₆H₄SO₂)₃Bi] under oxidative conditions.

Reaction Dynamics

Equation :

Chemical Reactions Analysis

Types of Reactions

Bis(chloromethyl) sulfone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to sulfides.

Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl groups under basic or neutral conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Microbiological Applications

Microbiocide Properties

Bis(chloromethyl) sulfone has been identified as an effective microbiocide, particularly against bacteria and fungi. Research indicates that it exhibits significant antibacterial activity against strains such as Staphylococcus aureus, Erwinia amylovora, and Escherichia coli at concentrations as low as 5 parts per million (ppm). In these studies, no bacterial growth was observed when treated with the compound, showcasing its potential for use in controlling microbial populations in various settings .

Case Study: Efficacy Against Fungi

A detailed examination of its antifungal properties demonstrated that this compound effectively inhibited fungal growth in controlled laboratory conditions. The compound was tested in malt broth cultures inoculated with fungal spores, revealing that it could prevent growth at specific concentrations. This makes it a candidate for use in agricultural settings to protect crops from fungal infections .

Agricultural Applications

Fungicide and Insecticide Use

The compound has been explored for its potential as both a fungicide and an insecticide. Its ability to disrupt the cellular processes of pests and pathogens positions it as a valuable tool in integrated pest management strategies. The synthesis of this compound involves reactions that can be optimized for agricultural formulations, enhancing its efficacy when applied to crops .

Application in Cooling Water Systems

In industrial applications, this compound is utilized in cooling water systems to control microbial growth. Its moderate solubility in water allows it to be effectively dispersed in these systems, where it functions to mitigate biofouling and maintain system efficiency .

Organic Synthesis

Role in Chemical Reactions

This compound serves as a reagent in organic synthesis, particularly in the formation of sulfones through oxidation processes. It can react with various substrates to yield functionalized products that are useful in pharmaceuticals and agrochemicals. The versatility of this compound makes it an important player in synthetic organic chemistry .

Summary of Applications

Mechanism of Action

The mechanism of action of bis(chloromethyl) sulfone involves its reactivity towards nucleophiles and electrophiles. The sulfone group is electron-withdrawing, making the chloromethyl groups more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The table below compares Bis(chloromethyl) sulfone with key analogs:

| Compound Name | Molecular Formula | CAS No. | Molecular Weight (g/mol) | Key Substituents | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₂H₄Cl₂O₂S | N/A | ~163.0 (inferred) | Two –CH₂Cl groups | Alkylation agent, polymer precursor |

| Chloromethyl Phenyl Sulfone | C₇H₇ClO₂S | 7205-98-3 | 190.64 | –CH₂Cl, –C₆H₅ | Pharmaceutical intermediates |

| Bis(4-chlorophenyl) sulfone | C₁₂H₈Cl₂O₂S | 80-07-9 | 287.16 | Two –C₆H₄Cl groups | High-performance polymers |

| Dimethyl Sulfone | C₂H₆O₂S | 67-71-0 | 94.13 | Two –CH₃ groups | Solvent, analytical chemistry |

Key Observations :

- Reactivity : this compound’s chloromethyl groups enhance electrophilicity, enabling nucleophilic substitution reactions, similar to 3,4-bis(chloromethyl)-2,5-dimethylthiophene in cyclopenta[c]thiophene synthesis . Chloromethyl phenyl sulfone (CAS 7205-98-3) also participates in alkylation but with reduced steric hindrance due to the phenyl group .

- Thermal Stability : Bis(4-chlorophenyl) sulfone exhibits high thermal stability, making it suitable for engineering plastics , whereas this compound may decompose at lower temperatures due to labile C–Cl bonds.

Hyperpolarizability and Optical Properties

Sulfones with electron-withdrawing groups, such as –SO₂–, are studied for nonlinear optical (NLO) applications. Compared to nitro (–NO₂) analogs, sulfones like methylsulfonyl derivatives exhibit lower molecular hyperpolarizability (β) but superior transparency in the visible spectrum . For example:

- Nitro vs. Sulfonyl : A nitro-substituted stilbene has β ≈ 20 × 10⁻³⁰ esu, while a sulfonyl analog has β ≈ 15 × 10⁻³⁰ esu .

Biological Activity

Bis(chloromethyl) sulfone, also known as bis(dichloromethyl)sulfone (CAS Number: 86013-22-1), is a sulfone compound characterized by two chloromethyl groups attached to a sulfone functional group. Its molecular formula is C₂Cl₂O₂S, with a molecular weight of approximately 201.04 g/mol. This compound has garnered attention due to its potential biological activity, particularly its cytotoxic effects and mechanisms of toxicity.

Physical Appearance : this compound appears as an off-white powdered solid with an aromatic odor.

Chemical Structure :

- Molecular Formula : C₂Cl₂O₂S

- Molecular Weight : 201.04 g/mol

The biological activity of this compound primarily stems from its electrophilic nature, allowing it to interact with nucleophiles in biological systems. The chlorine atoms in the compound are highly reactive, facilitating the formation of adducts with proteins and nucleic acids, which can lead to oxidative stress and DNA damage. This reactivity underlies its potential mutagenicity and reproductive toxicity.

Biological Activity and Toxicity

Research has indicated several key aspects of the biological activity of this compound:

- Cytotoxicity : The compound exhibits significant cytotoxic effects, particularly through mechanisms involving oxidative stress. Studies have shown that exposure can lead to cellular damage and death due to the generation of reactive oxygen species (ROS) and subsequent DNA damage.

- Mutagenicity : this compound has been implicated in mutagenic effects, including the induction of sister chromatid exchange (SCE), chromosomal aberrations (CA), and micronuclei (MN) formation in various studies . These effects raise concerns regarding its potential as a carcinogen.

- Reproductive Toxicity : The compound's ability to form adducts with nucleic acids suggests a risk for reproductive toxicity, which has been observed in animal studies where exposure resulted in adverse reproductive outcomes.

Case Studies

Several studies have documented the toxicological effects of this compound:

- Study on Cytotoxic Effects : A study demonstrated that exposure to this compound resulted in increased levels of oxidative stress markers in cultured human cells, correlating with cell death and DNA damage .

- Animal Studies : In rodent models, administration of this compound led to significant increases in tumor incidence, particularly in the lungs and liver, suggesting a strong link between exposure and carcinogenic outcomes .

Data Summary

The following table summarizes key findings related to the biological activity and toxicity of this compound:

Q & A

Q. What are the optimal synthetic routes for Bis(chloromethyl) sulfone, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via sulfonation of dichloromethane derivatives or alkylation of sulfonic acid precursors. For example, reacting 3,4-bis(chloromethyl)-2,5-dimethylthiophene with methylphenylsulfonyl acetate under controlled temperature (40–60°C) and inert atmosphere can yield the sulfone ester intermediate . Key parameters include stoichiometric ratios (e.g., 1:1.2 for chloromethyl groups to sulfonylating agents), solvent polarity (DMF or THF), and reaction time (12–24 hrs). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate high-purity (>95%) product. Impurities often arise from incomplete chloromethylation or side reactions with residual moisture .

Q. How can researchers safely handle this compound given its structural similarity to carcinogenic analogs like Bis(chloromethyl) ether?

While this compound lacks direct carcinogenicity data, its structural resemblance to Bis(chloromethyl) ether (a known human carcinogen) necessitates stringent safety protocols. Use fume hoods with HEPA filtration, wear nitrile gloves, and avoid skin contact. Toxicity assessments should prioritize in vitro assays (e.g., Ames test for mutagenicity) before scaling up experiments. Storage in airtight containers under nitrogen at –20°C minimizes degradation and vapor release .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : <sup>1</sup>H NMR (CDCl3) shows singlet peaks for methylene chloride groups (δ 4.5–5.0 ppm) and sulfone protons (δ 3.2–3.8 ppm).

- FT-IR : Strong S=O stretching vibrations at 1150–1300 cm<sup>−1</sup> confirm sulfone functionality.

- Mass Spectrometry : ESI-MS in positive ion mode typically reveals [M+H]<sup>+</sup> peaks at m/z 176. Cross-validate with elemental analysis (C: 20.1%, H: 3.4%, Cl: 40.1%) to confirm purity .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound derivatives be reconciled in mechanistic studies?

Discrepancies often arise from differences in experimental models (e.g., in vitro vs. in vivo) or metabolite pathways. For example, sulfone derivatives may exhibit lower acute toxicity than ether analogs due to reduced electrophilicity, but chronic exposure risks (e.g., organ accumulation) require longitudinal studies. Use comparative QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects (e.g., electron-withdrawing groups on sulfone) with toxicity endpoints .

Q. What strategies improve the hydrolytic stability of this compound in polymer electrolyte membranes (PEMs)?

this compound’s sulfone group enhances proton conductivity in PEMs but is prone to hydrolysis under high humidity. Copolymerization with hydrophobic monomers (e.g., styrene) reduces water uptake. Alternatively, crosslinking with divinylbenzene (5–10 wt%) improves mechanical stability while maintaining proton conductivity >0.1 S/cm at 120°C . Accelerated aging tests (85°C/85% RH for 500 hrs) combined with FT-IR monitoring of S=O bond integrity can validate stability .

Q. How does this compound’s reactivity vary in nucleophilic substitution versus elimination reactions?

The sulfone group activates adjacent chloromethyl groups for nucleophilic attack (e.g., SN2 with amines or thiols) but can also promote β-elimination under basic conditions (e.g., K2CO3/DMF). Kinetic studies using <sup>13</sup>C-labeled substrates reveal that SN2 dominates at low temperatures (0–25°C), while elimination prevails above 60°C. Solvent effects: polar aprotic solvents (DMSO) favor substitution, whereas nonpolar solvents (toluene) drive elimination .

Methodological Considerations

Q. What experimental designs are optimal for studying this compound’s role in cycloaddition reactions?

Use a factorial design to test variables:

- Catalyst : Lewis acids (AlCl3) vs. organocatalysts (DMAP).

- Temperature : 25–80°C.

- Solvent : Dichloromethane (non-polar) vs. acetonitrile (polar). Monitor reaction progress via TLC (Rf = 0.3 in 7:3 hexane:EtOAc) and optimize for regioselectivity. For example, AlCl3 at 50°C in DCM yields 85% regioselective product vs. 60% with DMAP .

Q. How can computational modeling predict this compound’s reactivity in novel reaction systems?

DFT calculations (B3LYP/6-31G*) identify transition states and charge distributions. Key parameters:

- Electrophilicity Index (ω) : High ω (>2.5 eV) correlates with reactivity toward nucleophiles.

- Frontier Molecular Orbitals : LUMO localization on chloromethyl groups indicates SN2 susceptibility. Validate models with experimental kinetic data (e.g., Arrhenius plots for activation energy) .

Data Contradiction Analysis

Q. Why do some studies report conflicting proton conductivity values for this compound-based PEMs?

Variations arise from membrane preparation methods (solution casting vs. melt pressing) and hydration levels. Standardize testing per ASTM D638 (mechanical properties) and ASTM E96 (water uptake). For example, solution-cast membranes hydrated at 100% RH show 0.12 S/cm, while melt-pressed counterparts (lower porosity) exhibit 0.08 S/cm .

Q. How should researchers address discrepancies in sulfone degradation pathways reported in the literature?

Conduct controlled degradation studies with isotopically labeled compounds (e.g., <sup>18</sup>O-water) to trace hydrolysis vs. thermal decomposition. LC-MS analysis of degradation products (e.g., sulfonic acids or chlorinated byproducts) clarifies dominant pathways. For instance, acidic conditions (pH <3) favor hydrolysis to methane sulfonic acid, while neutral conditions promote radical-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.